3-Benzoylbenzoyl chloride

Description

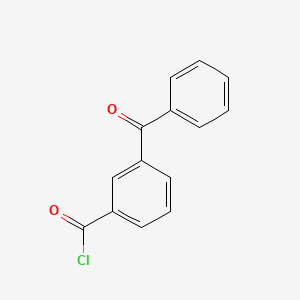

3-Benzoylbenzoyl chloride (C₁₄H₉ClO₂) is an aromatic acyl chloride characterized by two benzoyl groups attached to a central benzene ring. It is synthesized via the reaction of 3-benzoylbenzoic acid with thionyl chloride (SOCl₂), yielding a highly reactive intermediate used in organic synthesis . Its structure enables applications in photopolymerization and as a precursor for propenone derivatives, such as 3-(3-benzoylphenyl)-3-hydroxy-1-(2-hydroxyphenyl)propenone . The compound’s dual benzoyl groups enhance electron-withdrawing effects and conjugation, influencing its reactivity and stability in chemical reactions.

Properties

IUPAC Name |

3-benzoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBMPXMOUHLZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510138 | |

| Record name | 3-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77301-47-4 | |

| Record name | 3-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H6AlCl3C6H5COC6H5+HCl

In this reaction, benzoyl chloride is first converted to benzoylbenzene, which can then be further chlorinated to form 3-Benzoylbenzoyl chloride.

Industrial Production Methods: Industrial production of 3-Benzoylbenzoyl chloride typically involves the chlorination of benzoylbenzene using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylbenzoyl chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3-Benzoylbenzoic acid and hydrochloric acid.

Esterification: Reacts with alcohols to form esters.

Friedel-Crafts Acylation: Can further react with aromatic compounds to form more complex acylated products.

Common Reagents and Conditions:

Hydrolysis: Water, often under acidic or basic conditions.

Esterification: Alcohols, typically in the presence of a catalyst such as sulfuric acid.

Friedel-Crafts Acylation: Aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Hydrolysis: 3-Benzoylbenzoic acid.

Esterification: Various esters depending on the alcohol used.

Friedel-Crafts Acylation: More complex acylated aromatic compounds.

Scientific Research Applications

Organic Synthesis

3-Benzoylbenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. Its ability to introduce acyl groups into various substrates makes it valuable in the production of complex organic molecules.

- Acylation Reactions : It can be used to synthesize ketones and esters through acylation reactions with alcohols and amines. The resulting products are crucial intermediates in the pharmaceutical and agrochemical industries.

- Case Study : A study demonstrated the use of 3-benzoylbenzoyl chloride in synthesizing novel pharmaceutical compounds, showcasing its efficiency in generating diverse chemical structures with potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, 3-benzoylbenzoyl chloride serves as a key reagent for modifying polymer surfaces and enhancing their properties.

- Surface Modification : The compound can be used to modify the surface of polymers, improving adhesion between different materials. This is particularly important in composite materials where interfacial bonding is critical for mechanical performance.

- Case Study : Research indicated that treating natural fibers with benzoyl chloride significantly improved their compatibility with polymer matrices, resulting in enhanced mechanical properties of composites. The treatment reduced water absorption and increased tensile strength, making these composites suitable for construction and automotive applications .

Synthesis of Dyes and Pigments

3-Benzoylbenzoyl chloride is also involved in the synthesis of various dyes and pigments. Its reactive acyl chloride group allows it to participate in coupling reactions that form chromophores.

- Dye Production : The compound can be employed to produce azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability.

- Case Study : A study highlighted the effectiveness of 3-benzoylbenzoyl chloride in synthesizing a series of azo dyes with improved lightfastness and wash fastness properties, demonstrating its potential for industrial dye applications .

Pharmaceutical Applications

The compound's role as an intermediate in pharmaceutical synthesis cannot be overstated. It is involved in producing various active pharmaceutical ingredients (APIs).

- Drug Development : The ability to introduce specific functional groups enables the design of drugs with targeted biological activities.

- Case Study : A notable application was reported where 3-benzoylbenzoyl chloride was utilized to synthesize a new class of anti-inflammatory agents, showcasing its significance in drug discovery .

Material Science

In material science, 3-benzoylbenzoyl chloride is explored for its potential in developing advanced materials with tailored properties.

- Composite Materials : The compound's ability to enhance fiber-matrix adhesion leads to the development of high-performance composites suitable for demanding applications.

- Case Study : Research on date palm fibers treated with benzoyl chloride revealed significant improvements in mechanical properties and durability, paving the way for sustainable material solutions .

Mechanism of Action

The mechanism of action of 3-Benzoylbenzoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) and sulfonyl groups increase reactivity by polarizing the acyl chloride bond, facilitating nucleophilic acyl substitution. For example, 3-Bromobenzoyl chloride’s bromine acts as a better leaving group than chlorine in substitution reactions .

- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 3-Methoxy-4-methylbenzoyl chloride) reduce reactivity compared to EWGs, making these compounds less reactive toward nucleophiles .

- Steric Effects : Bulky substituents, such as the dual benzoyl groups in 3-Benzoylbenzoyl chloride, introduce steric hindrance, limiting access to the reactive site but enhancing stability in photopolymerization applications .

Physicochemical Properties

Note: 3-Benzoylbenzoyl chloride’s larger size and conjugated system likely reduce volatility compared to simpler analogs.

Biological Activity

3-Benzoylbenzoyl chloride, a compound belonging to the class of benzoyl chlorides, is notable for its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, mutagenicity, and potential carcinogenicity, supported by relevant data and case studies.

3-Benzoylbenzoyl chloride has the chemical formula and is characterized by a benzoyl group attached to another benzoyl moiety through a carbonyl linkage. Its structure can be represented as follows:

1. Mutagenicity and Genotoxicity

Research has indicated that benzoyl chloride derivatives exhibit varying degrees of mutagenic and genotoxic effects. For instance, studies have shown that while certain benzyl chlorides induce DNA damage in bacterial systems, 3-benzoylbenzoyl chloride has not been reported to exhibit significant mutagenic activity in standard tests. This suggests a lower risk of inducing genetic mutations compared to other related compounds .

2. Carcinogenic Potential

The carcinogenic potential of benzoyl chlorides has been a subject of extensive research. A study indicated that exposure to benzyl chloride resulted in weak carcinogenic effects in mice, with increased incidences of lung adenomas and skin carcinomas observed under specific conditions . However, the specific data regarding 3-benzoylbenzoyl chloride remains limited, necessitating further investigation into its long-term effects on tumorigenesis.

3. Cellular Effects

Studies on related compounds suggest that benzoyl chlorides can affect cellular mechanisms such as apoptosis and cell cycle regulation. For example, benzyl chloride has been shown to influence cell proliferation and apoptosis in various cell lines . It is hypothesized that 3-benzoylbenzoyl chloride may exhibit similar effects due to its structural similarities.

Case Study 1: In Vitro Studies on Cell Lines

In vitro studies involving human embryonic kidney (HEK293) cells have demonstrated that exposure to various benzyl derivatives can lead to alterations in cell viability and proliferation rates. Although specific studies on 3-benzoylbenzoyl chloride are scarce, extrapolation from related compounds suggests potential cytotoxic effects at higher concentrations.

Case Study 2: Genotoxicity Testing

A comparative analysis of genotoxicity across different benzyl chlorides revealed that while some induced significant DNA damage, 3-benzoylbenzoyl chloride did not show similar levels of activity in preliminary assays. This indicates a need for comprehensive testing to fully understand its genotoxic profile.

Data Summary Table

| Property | Observation |

|---|---|

| Chemical Formula | |

| Mutagenicity | Limited evidence; low mutagenic potential |

| Carcinogenicity | Weakly carcinogenic potential suggested |

| Cellular Effects | Potential cytotoxic effects; needs further study |

Q & A

Q. What are the recommended safety protocols for handling 3-Benzoylbenzoyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Respiratory Protection: Use a NIOSH-approved respirator with acid gas/organic vapor cartridges when handling powders or aerosols .

- Hand Protection: Impervious gloves (e.g., nitrile, neoprene) tested for chemical resistance. Pre-check gloves for integrity before use .

- Eye Protection: Tightly sealed goggles combined with full-face shields to prevent splashes .

- Body Protection: Lab coats or protective clothing made of non-absorbent materials (e.g., Tyvek®) .

- Emergency Measures:

- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Use corrosion-resistant containers .

Q. What synthetic routes are available for preparing 3-Benzoylbenzoyl chloride?

Methodological Answer: While direct evidence for 3-Benzoylbenzoyl chloride synthesis is limited, analogous methods for benzoyl chloride derivatives can be adapted:

- From 3-Benzoylbenzoic Acid:

-

Thionyl Chloride (SOCl₂): Reflux 3-benzoylbenzoic acid with excess SOCl₂ under anhydrous conditions. Remove excess SOCl₂ via distillation .

-

Phosphorus Pentachloride (PCl₅): React equimolar amounts of 3-benzoylbenzoic acid and PCl₅ in an inert solvent (e.g., dichloromethane). Filter precipitated phosphorous oxychloride (POCl₃) .

-

- Friedel-Crafts Acylation: For substituted derivatives, use AlCl₃ as a catalyst with benzoyl chloride analogs and aromatic substrates .

- Purification: Distill under reduced pressure or recrystallize from anhydrous solvents (e.g., hexane).

Q. Table 1: Inferred Physicochemical Properties (Based on Benzoyl Chloride Analogs)

| Property | Value (Benzoyl Chloride) | Expected Range for 3-Benzoylbenzoyl Chloride* |

|---|---|---|

| Molecular Weight | 140.57 g/mol | \sim245.1 g/mol |

| Boiling Point | 197.2°C | 250–300°C (estimated) |

| Density | 1.21 g/cm³ | 1.3–1.4 g/cm³ (predicted) |

| Solubility | Soluble in organic solvents | Similar solubility in ethers, chlorinated solvents |

| *Experimental validation required for precise values. |

Advanced Research Questions

Q. How does the 3-benzoyl substituent influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Steric Effects: The bulky 3-benzoyl group may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted benzoyl chlorides. Steric hindrance can be quantified using computational models (e.g., DFT calculations).

- Electronic Effects: The electron-withdrawing benzoyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Compare kinetics with meta- and para-substituted analogs to isolate electronic contributions.

- Experimental Validation: Conduct competition experiments between 3-benzoylbenzoyl chloride and benzoyl chloride using a standardized nucleophile (e.g., aniline). Monitor reaction progress via HPLC or NMR .

Q. What analytical techniques are most effective for characterizing 3-Benzoylbenzoyl chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Confirm C=O stretch (\sim1770 cm⁻¹) and C-Cl stretch (\sim850 cm⁻¹) .

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 245 for [M]⁺) and fragmentation patterns .

- Purity Assessment: Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection.

Q. How can researchers resolve contradictions in reported reaction yields involving 3-Benzoylbenzoyl chloride?

Methodological Answer:

- Variable Screening: Systematically test reaction parameters:

- Solvent Polarity: Compare yields in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents.

- Catalysts: Evaluate Lewis acids (e.g., FeCl₃) or bases (e.g., pyridine) for side-reaction suppression .

- Temperature: Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and decomposition.

- Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis to 3-benzoylbenzoic acid) .

- Reproducibility: Document exact stoichiometry, moisture control, and purification steps. Cross-validate with independent labs.

Q. What are the challenges in stabilizing 3-Benzoylbenzoyl chloride under varying storage conditions?

Methodological Answer:

- Hydrolysis Sensitivity: The compound is prone to hydrolysis in humid environments. Stabilize by storing under inert gas (e.g., argon) with molecular sieves .

- Thermal Decomposition: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at ≤4°C for long-term stability .

- Light Sensitivity: Use amber glassware to prevent photolytic degradation. Monitor purity via periodic NMR or titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.